synthesis and characterization of 6-Methyl-1,4-naphthoquinone
synthesis and characterization of 6-Methyl-1,4-naphthoquinone
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1,4-naphthoquinone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the , a derivative of the vital 1,4-naphthoquinone (B94277) scaffold. Naphthoquinones are a class of organic compounds that are integral to numerous natural products and are recognized for their wide-ranging biological activities, including antineoplastic, antibacterial, and anti-inflammatory properties.[1][2] This document details a primary one-pot synthesis methodology, outlines alternative routes, presents key characterization data in a structured format, and provides detailed experimental protocols for replication. Furthermore, it illustrates the general biological signaling pathways associated with this class of compounds, making it a valuable resource for professionals in chemical synthesis and drug discovery.
Synthesis of 6-Methyl-1,4-naphthoquinone
The synthesis of 6-Methyl-1,4-naphthoquinone can be effectively achieved through a one-pot process involving a Diels-Alder reaction followed by oxidation. An alternative, though less direct, method involves the oxidation of 2-methylnaphthalene (B46627), where the 6-methyl isomer is often formed as a byproduct.
Primary Synthesis Route: One-Pot Diels-Alder Reaction and Oxidation
A highly efficient method for synthesizing 6-methyl-1,4-naphthoquinone involves the reaction of hydroquinone (B1673460) with isoprene (B109036) in the presence of Mo-V-P heteropolyacids (HPA) which act as bifunctional catalysts.[3] These catalysts facilitate both the initial Diels-Alder reaction and the subsequent oxidation of the adduct in a single pot. The reaction is typically conducted at room temperature over a period of 30 hours to ensure the complete conversion to 6-methyl-1,4-naphthoquinone.[3]
The overall transformation can be visualized as a two-stage process within a single procedure. First, hydroquinone is oxidized to p-benzoquinone, which then acts as the dienophile. This reacts with isoprene (the diene) in a Diels-Alder cycloaddition. The resulting adduct is then oxidized to form the final aromatic naphthoquinone product.
The yield of the target product is influenced by the specific composition of the heteropolyacid catalyst used, as detailed in the data section below.
Alternative Route: Byproduct of 2-Methylnaphthalene Oxidation
Industrially, 2-methyl-1,4-naphthoquinone (Menadione, Vitamin K3) is synthesized by the oxidation of 2-methylnaphthalene.[4][5] During this process, the isomeric 6-methyl-1,4-naphthoquinone is a common byproduct.[5] Various oxidizing agents, including chromic acid, hydrogen peroxide, and ammonium (B1175870) persulfate, can be used.[4][6] While this method is not a direct synthesis for the 6-methyl isomer, the byproduct can be separated from the main product mixture, often through processes that exploit differences in reactivity, such as the formation of a water-soluble bisulfite adduct with the 2-methyl isomer.
Characterization
The identity and purity of synthesized 6-Methyl-1,4-naphthoquinone are confirmed through a combination of physical measurements and spectroscopic analysis.
Physical and Chemical Properties
The fundamental properties of 6-Methyl-1,4-naphthoquinone are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-methylnaphthalene-1,4-dione | [7] |
| CAS Number | 605-93-6 | [7][8] |
| Molecular Formula | C₁₁H₈O₂ | [7][8] |
| Molecular Weight | 172.18 g/mol | [7][8] |
| Appearance | Yellow solid | [3] |
| Melting Point | 89 - 91 °C | [3][9] |
Spectroscopic and Analytical Data
Spectroscopic methods provide the structural confirmation of the molecule.
| Technique | Data | Reference(s) |
| IR (KBr) | 1664 cm⁻¹ (C=O stretch) | [3] |
| MS (GC-MS) | m/z 172 [M]⁺ | [3][7] |
| ¹³C NMR | A spectrum is available and has been recorded on a Bruker AM-270. | [7] |
| ¹H NMR | Data not explicitly found in searches; requires experimental acquisition. | - |
| HPLC | Used for product analysis with UV detection at 247 nm. | [3] |
| TLC | Used for reaction monitoring (Eluent: CHCl₃:Benzene 1:1). | [3] |
Biological Context and Signaling Pathways
1,4-Naphthoquinones are a well-studied class of compounds known for their ability to function as bioreductive alkylating agents and to induce cellular oxidative stress.[1][3] This activity stems from their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). The subsequent increase in intracellular ROS can modulate critical cellular signaling pathways, including the Nrf2 antioxidant response and pathways involving receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[3] These interactions can lead to various cellular outcomes, including apoptosis, making naphthoquinone derivatives, such as the 6-methyl variant, compounds of interest in anticancer drug development.[1][10]
Experimental Protocols
The following sections provide detailed methodologies for the .
Protocol 1: One-Pot Synthesis of 6-Methyl-1,4-naphthoquinone[3]
This protocol is adapted from the procedure described for the one-pot synthesis from hydroquinone and isoprene.[3]
Materials:
-
Hydroquinone (HQ)
-
Isoprene
-
Mo-V-P Heteropolyacid (HPA) solution (e.g., 0.25 mol·L⁻¹ H₇PMo₈V₄O₄₀, HPA-4)
-
1,4-Dioxane (solvent)
-
Chloroform
-
Benzene
-
Standard laboratory glassware
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer.
-
To the vessel, add hydroquinone, 1,4-dioxane, and the HPA catalyst solution.
-
Add isoprene to the mixture. The typical molar ratio of HQ to isoprene is 1:1.5.
-
Stir the reaction mixture at room temperature for 30 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of chloroform:benzene (1:1). The reaction is complete upon the disappearance of the hydroquinone spot.
-
Upon completion, proceed with product extraction using an appropriate organic solvent like chloroform.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 6-Methyl-1,4-naphthoquinone.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)[3]
Instrumentation:
-
HPLC system with a UV detector (e.g., Pro Star)
-
C18 column (e.g., Pursuit 3C18, 247 × 4.6 mm)
Mobile Phase:
-
70% Methanol (HPLC grade)
-
30% Trifluoroacetic acid (TFA) in deionized water
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Set the column temperature and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Dissolve a small sample of the synthesized product in chloroform.
-
Set the UV detector wavelength to 247 nm.
-
Inject the sample onto the column.
-
Record the chromatogram and identify the product peak by comparing its retention time to a known standard if available.
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a general protocol for the acquisition of NMR spectra for naphthoquinone derivatives.
Instrumentation:
-
400 MHz or 500 MHz NMR Spectrometer
Materials:
-
6-Methyl-1,4-naphthoquinone sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes
Procedure:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS to serve as the internal standard (referenced to 0.00 ppm).
-
Place the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
For ¹³C NMR, use a more concentrated sample (20-50 mg) and acquire the spectrum with proton decoupling to obtain singlet peaks for each unique carbon.
-
Process the resulting Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Analyze the spectra by determining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integrating the signals in the ¹H NMR spectrum to determine proton ratios.
References
- 1. 2- and 6-methyl-1,4-naphthoquinone derivatives and potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Find product of the oxidation of 2-methylnaphthalene with chromium trioxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 6. 6-Methyl-1,4-naphthoquinone | C11H8O2 | CID 599012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 6-Methyl-1,4-naphthoquinone | CAS#:605-93-6 | Chemsrc [chemsrc.com]
- 9. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
